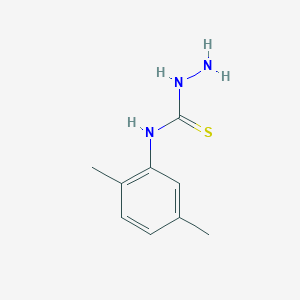

n-(2,5-Dimethylphenyl)hydrazinecarbothioamide

Description

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C9H13N3S and a molecular weight of 195.285 . It is used primarily in proteomics research . The compound is characterized by the presence of a hydrazinecarbothioamide group attached to a 2,5-dimethylphenyl ring.

Propriétés

IUPAC Name |

1-amino-3-(2,5-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-3-4-7(2)8(5-6)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBFXILIVLNLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354446 | |

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64374-53-4 | |

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64374-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)hydrazinecarbothioamide typically involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate amine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide serves as a valuable reagent in organic synthesis. It is utilized to create various derivatives and intermediates, contributing to the development of new chemical entities. The compound's ability to form covalent bonds with other molecules enhances its utility in synthesizing complex structures.

Biological Research

The compound is employed extensively in proteomics research to study protein interactions and functions. Its reactivity allows it to interact with specific proteins, facilitating the exploration of biological pathways and mechanisms. This interaction can lead to insights into cellular processes and disease mechanisms.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its ability to modulate biological activities. Key areas of interest include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammatory responses in various models.

- Anticancer Properties : Early research indicates cytotoxic effects against certain cancer cell lines, making it a candidate for further development in cancer therapeutics.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique chemical properties can enhance material performance and lead to innovative applications in various industries.

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against P-glycoprotein-expressing cancer cells, suggesting potential use in overcoming drug resistance in cancer therapy .

- Antimicrobial Properties : Research indicates that compounds derived from the 2,5-dimethylphenyl scaffold have shown significant activity against drug-resistant bacterial strains such as Staphylococcus aureus and Enterococcus faecium, highlighting their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of N-(2,5-Dimethylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2,3-Dimethylphenyl)hydrazinecarbothioamide: Similar in structure but with a different substitution pattern on the phenyl ring.

Thiosemicarbazide: Contains a similar hydrazinecarbothioamide group but lacks the dimethylphenyl substitution.

4-Phenylthiosemicarbazide: Another related compound with a phenyl group attached to the thiosemicarbazide moiety.

Uniqueness

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to other similar compounds .

Activité Biologique

N-(2,5-Dimethylphenyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on recent research findings.

This compound is synthesized through the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide under basic conditions. The resulting compound features a hydrazinecarbothioamide group, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific enzymes and receptors. This interaction can lead to the modulation of enzyme activity or receptor signaling pathways, affecting cellular functions. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may alter receptor activity, influencing cellular responses to various stimuli.

Biological Activities

This compound has been studied for several biological activities:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : It has shown potential in reducing inflammatory responses in various models.

- Anticancer Properties : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Cytotoxicity Against Cancer Cells : Research indicates that derivatives of this compound exhibit potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a study reported an IC50 value of 18.76 μM against MCF-7 cells .

- Anti-inflammatory Properties : In vivo studies demonstrated that the compound could alleviate symptoms associated with inflammatory conditions, suggesting its utility in treating diseases like atopic dermatitis .

- Mechanistic Studies : Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins. These studies have confirmed its role as an inhibitor of key transcription factors involved in inflammation.

Case Study 1: Anticancer Activity

A study conducted on various hydrazinecarbothioamide derivatives revealed that this compound exhibited superior cytotoxicity compared to its analogs. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a model of TNFα-induced inflammation using HaCaT keratinocytes, this compound significantly reduced the expression of inflammatory cytokines. This suggests that the compound could be developed into a therapeutic agent for managing inflammatory skin disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | Moderate | Moderate anticancer activity |

| Thiosemicarbazide | Low | Antiviral properties |

| 4-Phenylthiosemicarbazide | Low | Anticancer effects |

This compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring, influencing its reactivity and interactions with biological targets compared to similar compounds.

Q & A

Advanced Research Question

- SHELX refinement : Utilizes SHELXL for small-molecule refinement, handling twinning and high-resolution data. Hydrogen-bonding networks (e.g., N–H···S interactions) stabilize dimers .

- Dihedral angle analysis : Non-planar conformers (e.g., 85.3° vs. 7.2° in analogs) impact packing and solubility .

What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

Advanced Research Question

- Substituent effects : 2,5-dimethyl groups enhance lipophilicity and membrane permeability vs. 3,4-dimethyl isomers .

- Pyridinylidene derivatives : Schiff-base formation (e.g., pyridin-2-ylmethylidene) improves chelation and anticancer potency (IC = 0.8 µM) .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Data normalization : Use Z-score analysis to compare IC values against reference compounds (e.g., Doxorubicin) .

What computational strategies predict binding modes of this compound with biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with DNA topoisomerase IIα or thioredoxin reductase. Validate with MM-GBSA binding energy calculations .

- DFT studies : Optimize geometry at B3LYP/6-311G++(d,p) level; correlate HOMO-LUMO gaps with redox activity .

How do solvent polarity and reaction temperature influence synthetic yields?

Advanced Research Question

- Polar aprotic solvents : DMF increases yield (85%) but may require post-synthesis dialysis to remove traces.

- Temperature optimization : Reactions at 60–70°C reduce side products (e.g., thiourea derivatives) .

What role does polymorphism play in modulating the compound’s bioactivity?

Advanced Research Question

- Crystal packing variations : Centrosymmetric dimers (via N–H···S bonds) vs. monomeric forms alter solubility and cellular uptake .

- Synchrotron studies : High-resolution data (0.8 Å) resolve polymorph-specific hydrogen-bonding patterns .

How is synchrotron radiation utilized in resolving high-resolution crystal structures of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.